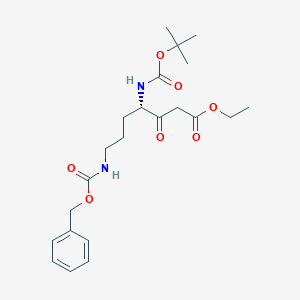

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

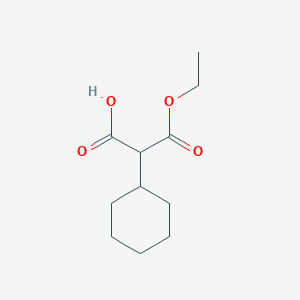

The synthesis of compounds similar to Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate could potentially involve the beta-oxidation of fatty acids, as mentioned in the first paper, where 4-heptanone is identified as a beta-oxidation product of 2-ethylhexanoic acid (EHA) . Although the exact synthesis route for Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate is not provided, the second paper discusses the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) mediated Lossen rearrangement . This method is compatible with N-protecting groups such as Boc and Cbz, which are relevant to the compound of interest.

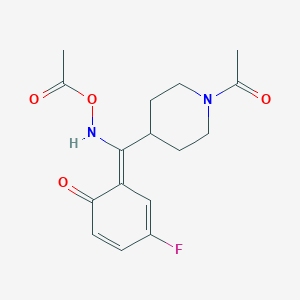

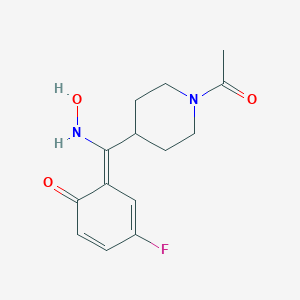

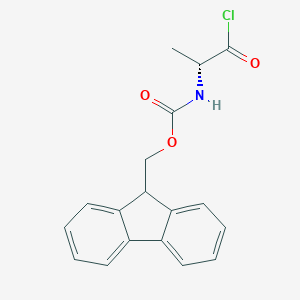

Molecular Structure Analysis

The molecular structure of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate would include a heptanoate backbone with an oxo group at the third carbon, indicating a ketone functionality. The presence of Boc and Cbz protecting groups suggests that there are amino functionalities at the 4th and 7th positions, respectively. These groups are important for protecting the amino groups during peptide synthesis and can be removed under specific conditions when the protection is no longer needed.

Chemical Reactions Analysis

The chemical reactions involving Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate would likely be related to peptide coupling and deprotection steps. The Boc group can be removed under acidic conditions, while the Cbz group can be removed by hydrogenation or using strong acids like trifluoroacetic acid. The compound could also undergo reactions typical of carboxylic acid derivatives, such as esterification and amidation, which are fundamental in peptide chain elongation.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate are not directly reported in the provided papers, we can infer that the compound is likely to be solid at room temperature due to the presence of the bulky protecting groups. Its solubility would depend on the solvent used, with polar aprotic solvents likely being suitable choices. The presence of the oxo group would contribute to the compound's reactivity, particularly in nucleophilic addition reactions.

Propiedades

IUPAC Name |

ethyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-7-(phenylmethoxycarbonylamino)heptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O7/c1-5-29-19(26)14-18(25)17(24-21(28)31-22(2,3)4)12-9-13-23-20(27)30-15-16-10-7-6-8-11-16/h6-8,10-11,17H,5,9,12-15H2,1-4H3,(H,23,27)(H,24,28)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSQWZNXUCGKIW-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)[C@H](CCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454091 |

Source

|

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4(S)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate | |

CAS RN |

150618-12-5 |

Source

|

| Record name | Ethyl (4S)-7-{[(benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]-3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)

![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)